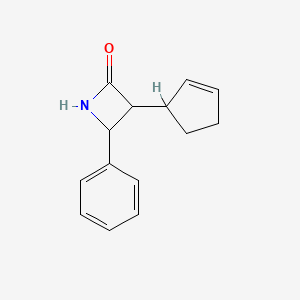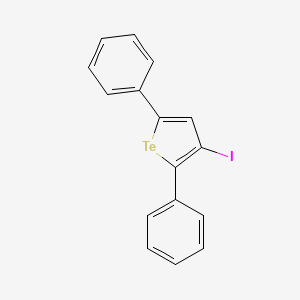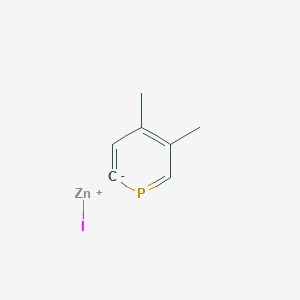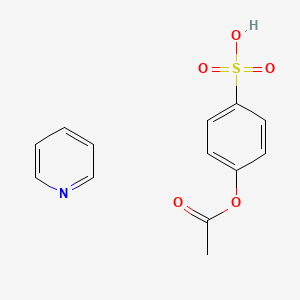![molecular formula C9H12O2S B12558434 6,8-Dimethyl-1H,3H,5H-thieno[3,4-e][1,3]dioxepine CAS No. 143756-02-9](/img/structure/B12558434.png)
6,8-Dimethyl-1H,3H,5H-thieno[3,4-e][1,3]dioxepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dimethyl-1H,3H,5H-thieno[3,4-e][1,3]dioxepine is a heterocyclic compound that features a unique fused ring system combining a thiophene ring and a dioxepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethyl-1H,3H,5H-thieno[3,4-e][1,3]dioxepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of thiophene derivatives and dioxepine precursors, which are subjected to cyclization reactions in the presence of catalysts such as Lewis acids. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize cost-effective and readily available starting materials. The process optimization focuses on maximizing yield, minimizing by-products, and ensuring the reproducibility of the compound’s quality. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
6,8-Dimethyl-1H,3H,5H-thieno[3,4-e][1,3]dioxepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmospheres.
Substitution: Halogenating agents, organometallic reagents; reactions may require catalysts and specific solvents to achieve high selectivity.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Functionalized thiophene derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential pharmacological activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 6,8-Dimethyl-1H,3H,5H-thieno[3,4-e][1,3]dioxepine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activities, bind to receptors, or interfere with cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6,8-Dimethyl-1H,3H,5H-thieno[3,4-e][1,3]dioxepine: shares structural similarities with other heterocyclic compounds such as thiophenes, dioxepines, and thieno[3,4-b]thiophenes.
Thiophenes: Known for their applications in organic electronics and materials science.
Dioxepines: Explored for their potential biological activities and use in medicinal chemistry.
Thieno[3,4-b]thiophenes: Utilized in the development of organic semiconductors and conductive polymers.
Uniqueness
This compound is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for designing new materials and exploring novel chemical reactivities.
Properties
CAS No. |
143756-02-9 |
|---|---|
Molecular Formula |
C9H12O2S |
Molecular Weight |
184.26 g/mol |
IUPAC Name |
6,8-dimethyl-1,5-dihydrothieno[3,4-e][1,3]dioxepine |
InChI |
InChI=1S/C9H12O2S/c1-6-8-3-10-5-11-4-9(8)7(2)12-6/h3-5H2,1-2H3 |
InChI Key |
ORJNGTFJDQEJDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2COCOCC2=C(S1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12558363.png)



![[3-(Benzyloxy)prop-1-en-1-yl]benzene](/img/structure/B12558379.png)
![4-[3-(Diphenylphosphoryl)-2-methylprop-1-en-1-yl]-2-methyl-1,3-oxazole](/img/structure/B12558388.png)

![1,4-Bis[[2-(4-chlorophenoxy)ethoxy]methyl]benzene](/img/structure/B12558413.png)

![5-[(3,4-Dimethoxyphenyl)ethynyl]-2,3-dimethoxyphenol](/img/structure/B12558427.png)

![[4-[[3-[(4-Benzoyloxy-3-methoxyphenyl)methylidene]-2-oxocyclohexylidene]methyl]-2-methoxyphenyl] benzoate](/img/structure/B12558444.png)
